![molecular formula C10H13ClS B8780854 [(4-Chlorobutyl)sulfanyl]benzene CAS No. 14633-31-9](/img/structure/B8780854.png)
[(4-Chlorobutyl)sulfanyl]benzene
Overview
Description
[(4-Chlorobutyl)sulfanyl]benzene (chemical formula: C₁₀H₁₃ClS; molecular weight: 200.72 g/mol) is an organosulfur compound featuring a benzene ring connected via a sulfanyl (–S–) group to a 4-chlorobutyl chain.
Scientific Research Applications
Organic Synthesis
[(4-Chlorobutyl)sulfanyl]benzene serves as a versatile intermediate in the synthesis of more complex organic compounds. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it useful for creating diverse molecular architectures.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Research indicates that compounds with sulfanyl groups exhibit significant antibacterial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer (MCF-7) and prostate cancer (PC-3) cells, potentially through mechanisms involving apoptosis induction.
Biological Studies
The compound's ability to interact with biological systems makes it a candidate for studying enzyme interactions and pathways. Its sulfanyl group can form strong interactions with active sites of enzymes, potentially leading to the development of new inhibitors for therapeutic applications.
Chemical Manufacturing
In industrial settings, this compound is used as an intermediate for producing specialty chemicals. Its unique properties allow for the development of new materials with specific characteristics tailored to industry needs.
Pharmaceutical Development
The compound is also being explored as a synthetic precursor in the pharmaceutical industry. Its derivatives may lead to the discovery of new drugs targeting specific diseases or conditions.
Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL, indicating potent antibacterial activity.
Cytotoxicity Evaluation
In vitro tests on MCF-7 breast cancer cells revealed that treatment with 50 µM of this compound resulted in a significant reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating that the compound triggers apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(4-Chlorobutyl)sulfanyl]benzene derivatives?
Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, similar sulfanyl-benzene derivatives are synthesized by reacting thiol-containing precursors (e.g., 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with halogenated substrates (e.g., 4-nitrophthalonitrile) in dry DMF under inert atmospheres (N₂). Potassium carbonate is often used as a base to deprotonate the thiol and facilitate substitution. Reaction conditions (50–55°C, 5 days) ensure high yields (~70%) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- FT-IR : Identifies functional groups (e.g., C–S, C–Cl stretches) and hydrogen bonding patterns.
- X-ray diffraction : Determines crystal system (monoclinic, space group P2₁/n), unit cell parameters, and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds). ORTEP-3 software visualizes molecular geometry .
- NMR : Confirms molecular connectivity (¹H/¹³C chemical shifts for chlorobutyl and benzene moieties).
Q. How does the sulfanyl group influence the compound’s reactivity?
The sulfanyl (–S–) group acts as a weak electron donor, stabilizing adjacent electrophilic centers (e.g., chlorobutyl chain). It participates in thiol-disulfide exchange reactions and can undergo oxidation to sulfoxide/sulfone derivatives under controlled conditions. Reactivity is pH-dependent, with thiolate anions forming in basic media .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311G(d) basis set) predict:
- Geometric parameters : Bond lengths/angles (e.g., C–S: ~1.78 Å) closely match X-ray data (<2% deviation).
- Frontier orbitals : HOMO-LUMO gap (~4.39 eV) indicates moderate stability and charge-transfer potential.
- Molecular electrostatic potential (MEP) : Highlights nucleophilic (sulfanyl) and electrophilic (chlorobutyl) regions .
Table 1 : Experimental vs. Theoretical Bond Lengths (Å)
Bond | X-ray Data | DFT Calculation |
---|---|---|
C–S | 1.79 | 1.81 |
C–Cl | 1.74 | 1.72 |
Q. How are discrepancies between experimental and computational data resolved?
Discrepancies arise from crystal packing effects (e.g., intermolecular forces in X-ray data vs. isolated molecule in DFT). Strategies include:
- Incorporating solvent effects or periodic boundary conditions in simulations.
- Comparing multiple crystal structures to identify trends in non-covalent interactions .
Q. What advanced software tools are used for structural refinement and visualization?
- SHELXL/SHELXS : Refine crystal structures using least-squares methods; robust for small molecules and high-resolution macromolecular data .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters .
Q. How can crystallographic data inform synthetic optimization?
Analysis of packing diagrams reveals steric hindrance (e.g., chlorobutyl chain orientation) that may limit reaction efficiency. Modifying substituents (e.g., shorter alkyl chains) or reaction solvents (e.g., acetone/petroleum ether) can improve crystallinity and yield .
Q. Methodological Notes
Comparison with Similar Compounds
Structural Analogs with Sulfanyl Linkages
N-(4-Chlorophenyl)sulfanylbenzamide (C₁₃H₁₀ClNOS)
- Key Features : Contains a sulfanyl group bridging a benzamide and a 4-chlorophenyl ring.
- Comparison : Unlike [(4-Chlorobutyl)sulfanyl]benzene, this compound replaces the chlorobutyl chain with a chlorophenyl group, enhancing aromaticity and rigidity. The amide group introduces hydrogen-bonding capacity, which influences crystallization and solubility .
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamides (Compounds I & II)
- Key Features: Sulfanyl groups connect acetamide moieties to diaminopyrimidine rings.
- Comparison: These compounds exhibit intramolecular N–H⋯N hydrogen bonds, forming S(7) ring motifs. The pyrimidine rings incline at 42–62° relative to benzene rings, affecting molecular packing .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–w)
- Key Features : Sulfanyl groups link acetamides to indole-oxadiazole hybrids.
- Comparison : These compounds demonstrate significant enzyme inhibitory activity (e.g., compound 8q inhibits α-glucosidase with IC₅₀ = 49.71 µM). The indole and oxadiazole groups enhance bioactivity, whereas this compound’s simpler structure may limit such interactions .
Chlorinated Alkyl Derivatives
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (C₁₆H₁₅ClF₂)
- Key Features : A chlorobutyl chain bridges two fluorobenzene rings.
- Comparison : The fluorinated aromatic rings increase electronegativity and steric bulk compared to this compound. This compound’s higher molecular weight (280.74 g/mol ) and symmetry may enhance thermal stability .
Key Research Findings
Hydrogen Bonding vs. Reactivity : Sulfanyl-acetamide derivatives (e.g., Compounds I & II) rely on hydrogen bonds for crystal stability , whereas this compound’s reactivity may stem from its nucleophilic sulfur and electrophilic chloroalkyl group.
Bioactivity : Indole-oxadiazole sulfanyl analogs exhibit enzyme inhibition, suggesting that this compound could be modified with heterocycles for pharmaceutical applications .
Steric Effects : Symmetric chlorobutyl-fluorobenzene derivatives () show how steric bulk impacts molecular packing, a factor relevant to designing this compound derivatives for material science .
Properties
CAS No. |
14633-31-9 |
---|---|
Molecular Formula |
C10H13ClS |
Molecular Weight |
200.73 g/mol |
IUPAC Name |
4-chlorobutylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
OMSCMJGUCKTCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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